1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
Description
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a thiazole moiety substituted with methyl groups at positions 2 and 4, linked via a methyl group to the urea backbone. The thiazole ring and methoxy group may enhance binding affinity and solubility, common features in kinase and protease inhibitors .
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-13(20-10(2)16-9)8-15-14(18)17-11-6-4-5-7-12(11)19-3/h4-7H,8H2,1-3H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCYUPKOYPFQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 2,4-dimethylthiazole with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2,4-Dimethylthiazole and 2-methoxyphenyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Thiazole-Urea Derivatives in Oncology
Compound A: 1-(3-(2,4-Dimethylthiazol-5-YL)-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)-3-(4-methylpiperazin-1-YL)urea
- Target : PI3Kα (gastric cancer) .
- Activity : Demonstrated strong binding to PI3Kα (RMSD < 2.0 Å in molecular dynamics), conformational stability over 20 ns simulations, and low solvent accessibility (SASA < 200 nm²) .
- Structural Distinction: The indenopyrazole scaffold and methylpiperazine substituent differentiate it from the target compound. These groups likely enhance hydrophobic interactions and kinase selectivity .
Compound B : 1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(3,4-dimethoxybenzyl)urea
Thiazole-Urea Derivatives in Antiviral Research
Compound C: 1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea
Other Urea Derivatives with Heterocyclic Moieties
Compound D : 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-methoxyphenyl)urea
- Structure : Integrates a furan-oxadiazole system (CAS 1797267-98-1, C21H18N4O4) .
- Properties : Molecular weight 390.4. The oxadiazole may enhance metabolic stability, while the furan could influence π-π stacking in target binding .
Compound E : 1-(2-(3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
Research Implications and Gaps
- Further studies could explore its binding to PI3Kα or viral proteases.
- Substituent Effects : The 2-methoxyphenyl group may improve solubility over chlorophenyl or naphthyl analogs, but reduce lipophilicity .
- Synthetic Pathways : Analogous compounds (e.g., ) suggest routes for modifying the thiazole-urea scaffold to optimize stability and activity.
Biological Activity
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with dimethyl groups and a methoxyphenyl group. Its IUPAC name is 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(2-methoxyphenyl)urea, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂S |
| Molecular Weight | 293.37 g/mol |
| CAS Number | 1396706-77-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with 2-methoxyphenyl isocyanate in an inert solvent such as dichloromethane or tetrahydrofuran. The reaction conditions are usually maintained at temperatures between 0°C and 25°C to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves modulation of apoptosis-related proteins such as Bcl-2 and Bax, leading to cell cycle arrest .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that thiazole derivatives can inhibit the growth of several bacterial strains, indicating potential applications in treating infections .
3. Mechanism of Action
The biological activity is believed to stem from its interaction with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical pathways such as apoptosis and cell proliferation. Ongoing research aims to elucidate these mechanisms further .
Case Studies
A few notable case studies include:
Case Study 1: Anticancer Activity
In a study involving various thiazole derivatives, one compound demonstrated an IC50 value of less than 10 µM against human glioblastoma U251 cells. This was attributed to its ability to induce apoptosis through the activation of caspases and modulation of cell cycle proteins .
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, supporting their potential use as antimicrobial agents .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thiazole-based compounds:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(phenyl)urea | Anticancer | <20 |
| 1-(benzothiazol-2-yl)-3-(methoxyphenyl)urea | Antimicrobial | <15 |
Q & A
Basic Research Question
- Cytotoxicity : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer vs. normal cell lines (e.g., AG1523 fibroblasts) to assess selectivity.
- Serum Stability : Incubate the compound in human serum (37°C, 24h) and quantify remaining intact compound via LC-MS/MS .
How can residue-specific interactions (e.g., with His164 in 3CLpro) be mechanistically analyzed?
Advanced Research Question
- Alanine Scanning Mutagenesis : Mutate His164 to alanine and compare binding affinity via SPR or ITC.
- Free Energy Decomposition : Use MM/GBSA to calculate per-residue energy contributions.
- Density Functional Theory (DFT) : Model electronic interactions (e.g., π-π stacking, H-bonding) at the quantum mechanical level .
What structural characterization techniques confirm the compound’s synthesis and purity?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Confirm proton/carbon environments (e.g., thiazole methyl groups at δ ~2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve 3D structure if single crystals are obtainable (methods in ).
How do researchers address conformational instability in MD simulations of the compound?
Advanced Research Question
- Restrained Simulations : Apply positional restraints to ligand atoms during equilibration.
- Explicit Solvent Models : Use TIP3P water and physiological ion concentrations (150 mM NaCl).
- Cluster Analysis : Group trajectories into dominant conformers and compare to crystal structures .
What pharmacological assays evaluate its potential against SARS-CoV-2 3CLpro?
Advanced Research Question
- Fluorescence Resonance Energy Transfer (FRET) : Measure 3CLpro enzymatic activity inhibition using a quenched fluorescent substrate.
- Cytopathic Effect (CPE) Assay : Test antiviral activity in Vero E6 cells infected with SARS-CoV-2 .
How is the compound’s pharmacokinetic profile predicted computationally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
